

Quinoline-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinoline-4-carbonitrile*

Cat. No.: *B1295981*

[Get Quote](#)

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Key Heterocyclic Scaffold

This technical guide provides a comprehensive overview of **Quinoline-4-carbonitrile**, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. This document details its fundamental molecular properties, provides an adaptable synthetic protocol, and explores its role as a modulator of critical cellular signaling pathways.

Core Molecular Data

Quinoline-4-carbonitrile, also known as 4-cyanoquinoline, is a derivative of quinoline, a bicyclic aromatic heterocycle. Its core physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

Property	Value
Molecular Formula	C ₁₀ H ₆ N ₂
Molecular Weight	154.17 g/mol
CAS Number	2973-27-5

Synthetic Protocols

The synthesis of **Quinoline-4-carbonitrile** can be achieved through various methods. A common and effective approach involves the cyanation of a halo-quinoline precursor. The following protocol is adapted from established methods for the synthesis of substituted **quinoline-4-carbonitriles** and can be applied to produce the parent compound.

Synthesis of **Quinoline-4-carbonitrile** from 4-Chloroquinoline

This procedure outlines the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinoline ring with a cyanide group.

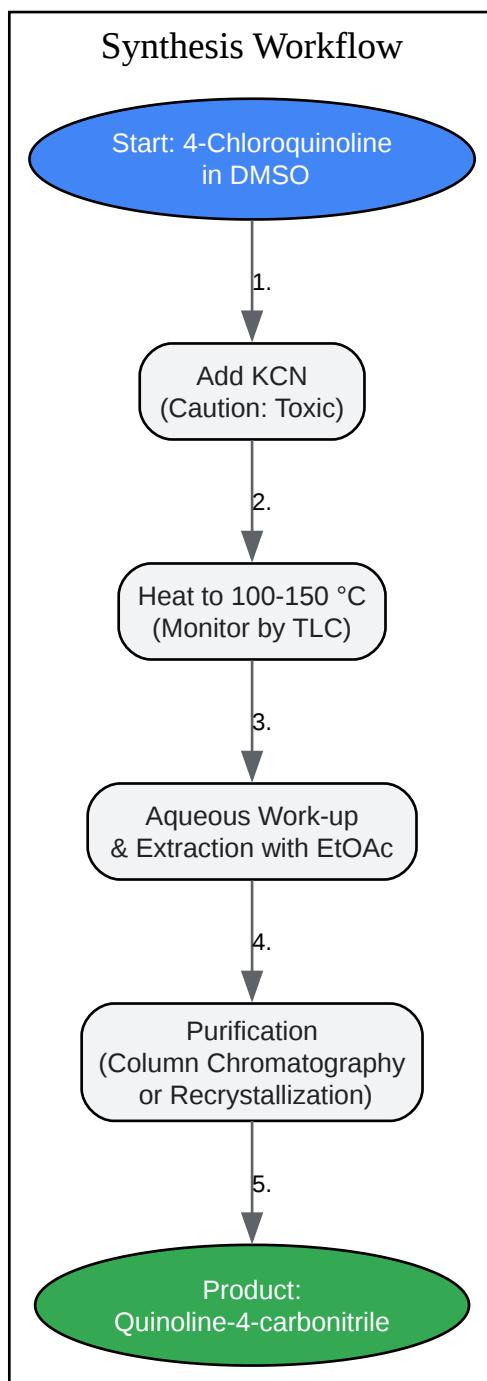
Materials:

- 4-Chloroquinoline
- Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
- Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Experimental Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinoline (1.0 equivalent) in anhydrous DMSO.
- Addition of Cyanide Source: Carefully add potassium cyanide (1.2 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers with brine to remove residual DMSO and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **Quinoline-4-carbonitrile** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure product.



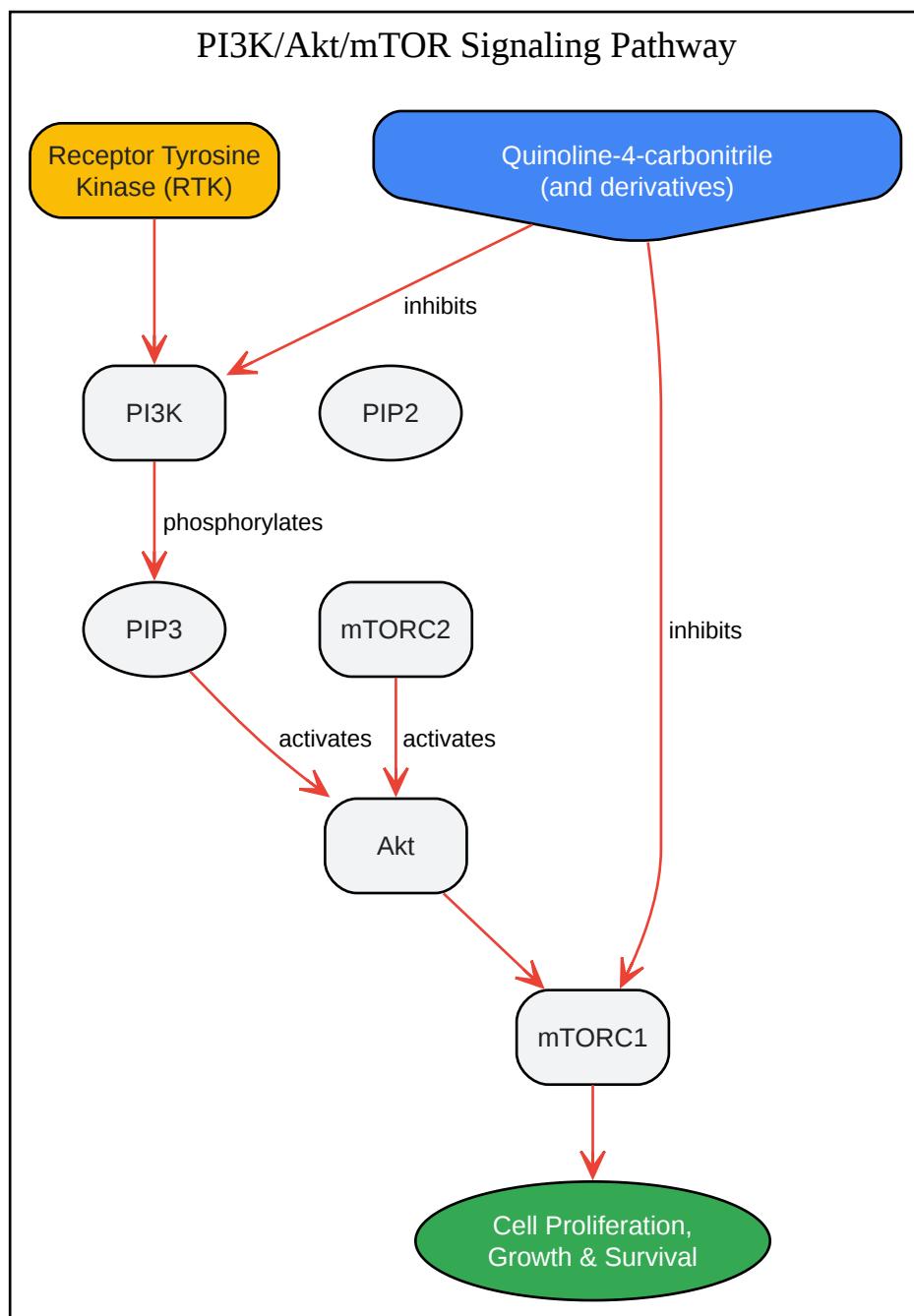
[Click to download full resolution via product page](#)

Synthetic Workflow for **Quinoline-4-carbonitrile**

Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities, including anticancer properties.[\[1\]](#)[\[2\]](#) Several studies have indicated that compounds featuring the quinoline scaffold can act as potent inhibitors of cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[\[3\]](#)[\[4\]](#)

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many human cancers, making it a key target for therapeutic intervention.[\[3\]](#) Quinoline-based molecules have been designed and synthesized as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold in developing targeted cancer therapies.[\[5\]](#) While specific inhibitory data for **Quinoline-4-carbonitrile** is an area of ongoing research, the broader class of quinoline derivatives has shown significant promise in modulating this pathway. The anticancer effect of some quinoline derivatives has been attributed to their ability to downregulate key proteins in this pathway, leading to the inhibition of tumor growth.[\[6\]](#)



[Click to download full resolution via product page](#)

Inhibition of the PI3K/Akt/mTOR Pathway

Conclusion

Quinoline-4-carbonitrile represents a valuable building block for the development of novel therapeutic agents. Its straightforward synthesis and the established biological relevance of the

quinoline scaffold make it an attractive starting point for medicinal chemistry campaigns. Further investigation into the specific inhibitory profile of **Quinoline-4-carbonitrile** and its derivatives against kinases in the PI3K/Akt/mTOR pathway is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Quinoline-4-carbonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295981#quinoline-4-carbonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com